molecular formula C13H17NO2 B1325087 Pyrrolidin-1-yl-p-tolyl-acetic acid CAS No. 490026-99-8

Pyrrolidin-1-yl-p-tolyl-acetic acid

Cat. No. B1325087
CAS RN: 490026-99-8
M. Wt: 219.28 g/mol
InChI Key: GLVCZQPNGPMPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl-p-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is a white solid and is used for research purposes .


Molecular Structure Analysis

The molecular structure of Pyrrolidin-1-yl-p-tolyl-acetic acid consists of a five-membered pyrrolidine ring attached to a p-tolyl group and an acetic acid group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Molecular and Electronic Properties Investigation

A study by Bouklah et al. (2012) used DFT and quantum chemical calculations to investigate the molecular properties of various substituted pyrrolidinones, including pyrrolidin-1-yl-p-tolyl-acetic acid. The study explored electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy, providing insights into the electronic behavior of these compounds (Bouklah et al., 2012).

Antiviral Activity Against HIV

Research by Lynch et al. (2002) presented a series of alpha-(pyrrolidin-1-yl)acetic acids as potent antivirals against HIV. This study demonstrated the potential of these compounds in inhibiting HIV, suggesting their significance in antiviral therapy (Lynch et al., 2002).

S1P Receptor Agonism

Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids and evaluated them as agonists of S1P receptors. These analogs were found effective in inducing lymphocyte count reduction in mice and displayed good pharmacokinetic properties (Yan et al., 2006).

Corrosion Inhibition

A study by Bouklah et al. (2006) investigated the use of pyrrolidine derivatives as corrosion inhibitors for steel in sulphuric acid. The study found these compounds effective in corrosion prevention, showing their potential in industrial applications (Bouklah et al., 2006).

Chemical Synthesis and Structural Analysis

Zulfiqar et al. (2021) described the synthesis of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, including its structural verification through various spectroscopy techniques. The study also explored its potential anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).

Computational Studies

Ramek and Tomić (2001) conducted an ab initio Hartree-Fock investigation of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, analyzing its potential energy surface and comparing it with 3-indole acetic acid derivatives. This research provides a deeper understanding of the compound's behavior on a molecular level (Ramek & Tomić, 2001).

properties

IUPAC Name

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVCZQPNGPMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl-p-tolyl-acetic acid

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